![molecular formula C8H14S2 B14170837 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane CAS No. 4533-93-1](/img/structure/B14170837.png)
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane is an organic compound characterized by the presence of sulfur atoms and an ethynyl group. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
The synthesis of 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane typically involves the reaction of propylsulfanyl derivatives with ethynyl sulfides. One common method includes the use of cesium carbonate (CsCO3) and tetrabutylammonium iodide (Bu4NI) in anhydrous dimethylformamide (DMF) under an inert atmosphere . The reaction mixture is stirred at room temperature, followed by extraction and purification to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Applications De Recherche Scientifique
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism by which 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions, while the sulfur atoms can form strong bonds with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane include:
1-(Propylsulfanyl)propane: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-(Methylsulfanyl)ethane: A simpler analog with a shorter carbon chain and different reactivity profile.
1,1-Bis(propylsulfanyl)ethane: Contains two propylsulfanyl groups, offering different steric and electronic properties.
Propriétés
Numéro CAS |
4533-93-1 |
|---|---|
Formule moléculaire |
C8H14S2 |
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
1-(2-propylsulfanylethynylsulfanyl)propane |
InChI |
InChI=1S/C8H14S2/c1-3-5-9-7-8-10-6-4-2/h3-6H2,1-2H3 |
Clé InChI |
RZPIWMIEHJRBHN-UHFFFAOYSA-N |
SMILES canonique |
CCCSC#CSCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


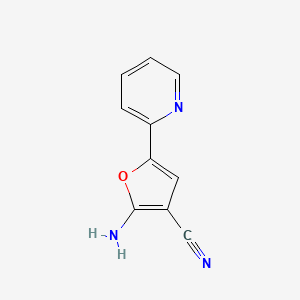
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
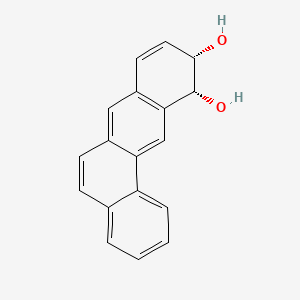
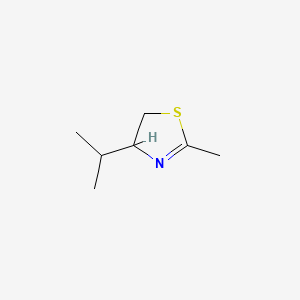
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
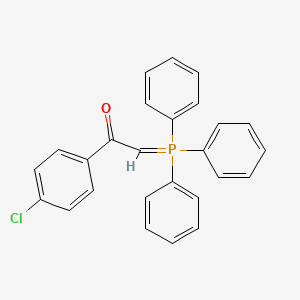
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
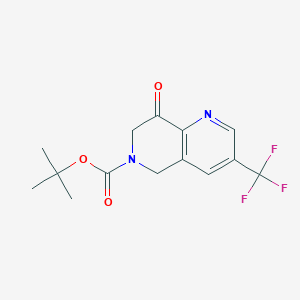
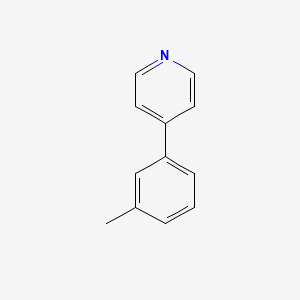
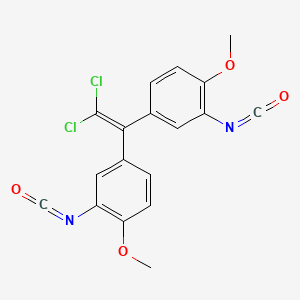
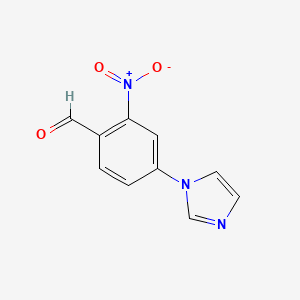
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)

